molecular formula C7H14N4 B1520270 1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine CAS No. 1067900-22-4

1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine

Cat. No.: B1520270
CAS No.: 1067900-22-4
M. Wt: 154.21 g/mol
InChI Key: QKZGPGWTHXRTLI-UHFFFAOYSA-N
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Description

1-[2-(Dimethylamino)ethyl]-1H-pyrazol-3-amine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazol ring, a nitrogen-containing heterocycle, and a dimethylaminoethyl group, which contribute to its unique chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with the appropriate pyrazol precursor

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to ensure efficiency and consistency. The reaction conditions typically include the use of strong bases or acids to facilitate the formation of the pyrazol ring and subsequent functionalization.

Chemical Reactions Analysis

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be substituted with various nucleophiles.

  • Common Reagents and Conditions: Reagents such as acetic acid, hydrochloric acid, and sodium hydroxide are often used. Reaction conditions may vary depending on the specific transformation desired.

  • Major Products Formed: The major products include oxidized or reduced derivatives of the compound, as well as substituted pyrazol derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Medicine: The compound may be explored for its pharmacological properties, including its potential use as a therapeutic agent in drug development.

  • Industry: In industrial applications, it can be used as an intermediate in the synthesis of various chemicals, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Similar Compounds: Compounds such as 1-(2-aminoethyl)-1H-pyrazol-3-amine and 1-(2-methylaminoethyl)-1H-pyrazol-3-amine are structurally related.

  • Uniqueness: The presence of the dimethylamino group in 1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine distinguishes it from its analogs, potentially leading to different reactivity and biological activity.

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Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4/c1-10(2)5-6-11-4-3-7(8)9-11/h3-4H,5-6H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZGPGWTHXRTLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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